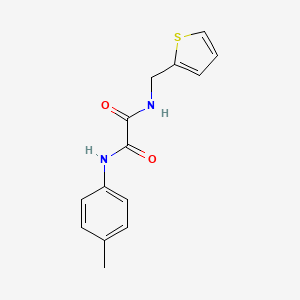

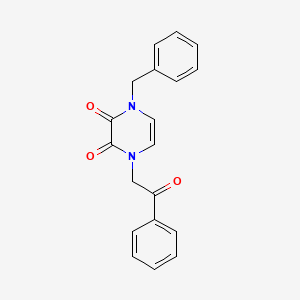

N1-(噻吩-2-基甲基)-N2-(对甲苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It’s considered to be a structural alert with the formula C4H4S . Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Various natural compounds contain indole as a parent nucleus, for example, tryptophan .

Synthesis Analysis

The synthesis and characterization of 1-(thiophen-2-yl)-N-(p-tolyl)methanimine and bis[1-(thiophen-2-yl)-N-(p-tolyl) methanimine]PdCl2 are reported . The reaction of thiophene-2-carbaldehyde reacted with p-toluidine in ethanol solvent at room temperature in a 1:1 ratio afforded a yellow color solid of 1-(thiophen-2-yl)-N-(p-tolyl)methanimine in excellent yield .Molecular Structure Analysis

The crystal structure of a similar compound, 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been reported . It’s a monoclinic structure with a = 10.2852(5) Å, b = 10.1649(5) Å, c = 14.7694(8) Å, β = 107.442(2)° .Chemical Reactions Analysis

Thiophene-based conjugated polymers have been synthesized using nickel- and palladium-based protocols . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

Therapeutic Applications

Thiophene and its substituted derivatives, which include “N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effective drugs in the current disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Material Science Applications

Thiophene-based compounds have attracted great interest in industry as well as academia due to their diverse applications in material science . They have been used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .

Electronic and Optoelectronic Applications

Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . They have been a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .

Chemosensitivity Applications

Functionalized regioregular polythiophenes, which can be synthesized from thiophene-based monomers like “N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide”, exhibit fascinating properties such as chemosensitivity . This makes them useful in the development of chemical sensors .

Liquid Crystallinity Applications

Thiophene-based conjugated polymers, synthesized from thiophene-based monomers, have been found to exhibit liquid crystallinity . This property can be exploited in the development of liquid crystal displays and other similar applications .

High Conductivity Applications

Thiophene-based conjugated polymers are known for their high conductivity . This property makes them suitable for use in a variety of applications, including the development of conductive materials and devices .

作用机制

Target of Action

N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide, also known as N’-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide, is a synthetic compound that has been reported to possess a wide range of therapeutic properties Thiophene derivatives, a key structural component of this compound, have been reported to exhibit diverse biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Given the wide range of therapeutic properties reported for thiophene derivatives , it can be inferred that this compound may affect multiple biochemical pathways

Result of Action

Given the wide range of therapeutic properties reported for thiophene derivatives , it can be inferred that this compound may have diverse molecular and cellular effects

未来方向

属性

IUPAC Name |

N'-(4-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-10-4-6-11(7-5-10)16-14(18)13(17)15-9-12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIGHZVGDNQQQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-2-oxo-N-(1-(thiazol-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2616055.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2616059.png)

![(E)-3-(4-bromophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2616063.png)

![2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2616064.png)

![4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B2616066.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2616068.png)

![N-(2-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2616069.png)

![2-[(2-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2616071.png)

![N-(2,4-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2616073.png)